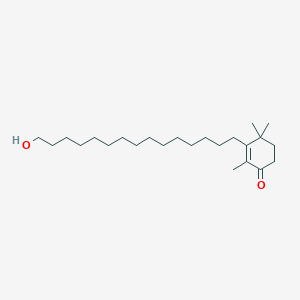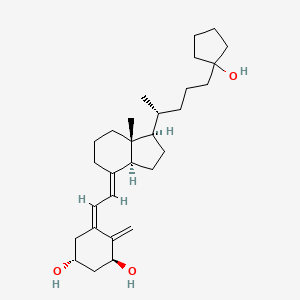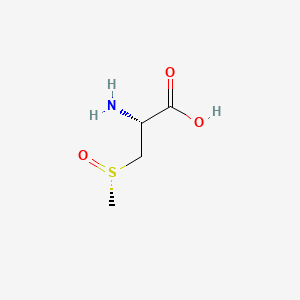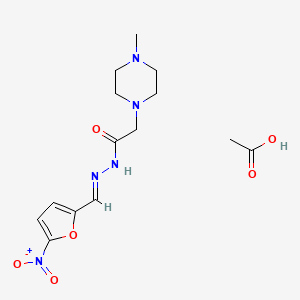
2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-
説明
Cyclohexenones are a type of organic compound that contain a cyclohexene ring and a ketone functional group . They are used in various chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of cyclohexenones can be achieved through several methods. One common method is the oxidation of cyclohexenols . Another method involves the use of silyl enones, which can be converted into a highly useful cyclohexyne precursor .Molecular Structure Analysis
Cyclohexenones have a six-membered carbon ring with a double bond (cyclohexene) and a ketone functional group . The exact structure of “2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-” would include additional functional groups as indicated by its name.Chemical Reactions Analysis
Cyclohexenones can participate in various chemical reactions. For example, they can undergo cycloadditions with dienes and dipolarophiles .Physical And Chemical Properties Analysis
Cyclohexenones are typically liquids at room temperature . Their physical and chemical properties, such as density and refractive index, can vary depending on their specific structure .科学的研究の応用
Neuropeptide Secretion
The compound stimulates arginine vasopressin secretion in nerve terminals of the neurohypophysis. This process is inhibited by extracellular calcium depletion, indicating a calcium-dependent exocytosis mechanism (Girlanda-Junges et al., 2000).
Calcium Mobilization
It directly mobilizes Ca(2+) in pituitary neural lobe synaptosomes and primary sensory neurons from dorsal root ganglia, independent of transmembrane voltage-operated calcium channels. The results suggest a calcium induced-calcium release mechanism evoked by its-induced Ca(2+) influx (Jover et al., 2005).
Diabetic Neuropathy
This compound reverses diabetic hypoalgesia and neuropathic hyperalgesia in experimental models. It shows potential in normalizing sensory nerve abnormalities induced in experimental diabetes and nerve injury (Tamura et al., 2006).
Diabetes-induced Cystopathy
It can reverse diabetes-induced cystopathy in rats, improving diabetes-induced dysfunction of the detrusor in a dose-dependent manner without altering diabetic status (Saito et al., 2007).
Neurotrophic Activity
Exhibits neurotrophic properties in vitro, suggesting potential utilization as therapeutic agents for neurodegenerative diseases. It significantly increases the number of surviving cells and stimulates neurite outgrowth in cultured central nervous system neurons (Aguilar et al., 2001).
Amino Acids in Diabetic Rat Brain
It region-specifically antagonizes changes in amino acid levels and the ratio of glutamate/glutamine in the brain of diabetic rats, indicating potential abnormalities of neuron-glia interaction in type 1 diabetes models (Shinbori et al., 2008).
Safety and Hazards
特性
IUPAC Name |
3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMAOXGOTRUOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430917 | |
| Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |
CAS RN |
220757-88-0 | |
| Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)









![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)

![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)
![2-({(E)-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1244614.png)